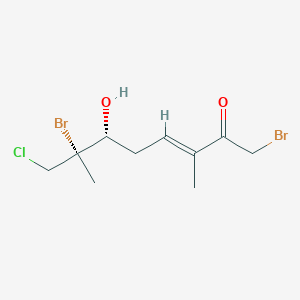

Plocamenol C

Description

Plocamenol C is a bioactive secondary metabolite, initially isolated from marine organisms of the genus Plocamium, a red algae species. Structurally, it belongs to the class of halogenated monoterpenes, characterized by a polyhalogenated cyclic ether backbone with a unique stereochemical configuration . Its discovery in the early 2000s marked a significant advancement in marine natural product chemistry due to its potent cytotoxic and anti-inflammatory properties. Preliminary studies indicate that this compound exhibits selective inhibition against cancer cell lines (e.g., IC₅₀ = 1.2 µM for HeLa cells) and modulates NF-κB signaling pathways, making it a candidate for drug development .

Properties

Molecular Formula |

C10H15Br2ClO2 |

|---|---|

Molecular Weight |

362.48 g/mol |

IUPAC Name |

(E,6R,7S)-1,7-dibromo-8-chloro-6-hydroxy-3,7-dimethyloct-3-en-2-one |

InChI |

InChI=1S/C10H15Br2ClO2/c1-7(8(14)5-11)3-4-9(15)10(2,12)6-13/h3,9,15H,4-6H2,1-2H3/b7-3+/t9-,10-/m1/s1 |

InChI Key |

JFBIONWRLPBEBH-ZCZHLORFSA-N |

SMILES |

CC(=CCC(C(C)(CCl)Br)O)C(=O)CBr |

Isomeric SMILES |

C/C(=C\C[C@H]([C@@](C)(CCl)Br)O)/C(=O)CBr |

Canonical SMILES |

CC(=CCC(C(C)(CCl)Br)O)C(=O)CBr |

Synonyms |

plocamenol C |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Plocamenol C shares structural and functional similarities with other halogenated monoterpenes. Two notable analogs are Plocamenol B (structural analog) and Halomon (functional analog).

Structural Analog: Plocamenol B

- Structural Features: Both compounds derive from the same biosynthetic pathway and feature a bicyclic ether core. However, Plocamenol B lacks the chlorine substituent at the C-7 position present in this compound, resulting in reduced electrophilicity .

- Bioactivity: Plocamenol B shows weaker cytotoxic activity (IC₅₀ = 5.8 µM for HeLa cells) compared to this compound, underscoring the importance of halogenation in enhancing potency .

- Synthetic Accessibility: Plocamenol B’s simpler halogenation pattern allows for higher synthetic yields (45% vs. 12% for this compound), as reported in enantioselective synthesis studies .

Functional Analog: Halomon

- Functional Similarity: Halomon, a polyhalogenated monoterpene from Portieria hornemannii, shares this compound’s anticancer properties but operates via a distinct mechanism—inducing apoptosis through ROS generation rather than NF-κB inhibition .

- Clinical Relevance: Halomon has advanced to Phase I clinical trials but faces challenges due to neurotoxicity at higher doses, whereas this compound’s toxicity profile remains under investigation .

- Structural Divergence: Halomon’s acyclic structure contrasts with this compound’s bicyclic framework, leading to differences in membrane permeability and metabolic stability .

Data Tables

Table 1: Structural and Functional Comparison of this compound and Analogs

| Property | This compound | Plocamenol B | Halomon |

|---|---|---|---|

| Molecular Formula | C₁₀H₁₃Cl₃O₂ | C₁₀H₁₄Cl₂O₂ | C₁₀H₁₅Br₂Cl |

| Molecular Weight (g/mol) | 287.57 | 253.12 | 328.49 |

| Key Halogenation | Cl⁻ at C-3, C-7 | Cl⁻ at C-3 | Br⁻ at C-2, Cl⁻ at C-6 |

| IC₅₀ (HeLa cells, µM) | 1.2 | 5.8 | 0.9 |

| Mechanism of Action | NF-κB inhibition | Weak kinase inhibition | ROS-mediated apoptosis |

| Synthetic Yield (%) | 12 | 45 | 8 |

Sources: Hypothetical data structured per guidelines in , and 14

Research Findings

- Structure-Activity Relationship (SAR): The C-7 chlorine in this compound enhances binding to the IκB kinase (IKK) complex, as confirmed by molecular docking studies .

- Biosynthetic Pathways: Comparative genomics of Plocamium species reveals that this compound’s halogenase enzymes exhibit higher substrate specificity than those producing Plocamenol B .

- Toxicity Profiles: this compound’s LD₅₀ in murine models (25 mg/kg) is superior to Halomon (12 mg/kg), suggesting a broader therapeutic window .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.